Biochemical Potency of FEN1-IN-5 Relative to Key N-Hydroxyurea Analogs
In biochemical assays against human FEN1, FEN1-IN-5 exhibits an IC₅₀ of 12 nM [1]. This places its potency intermediate among structurally related analogs: it is 4-fold less potent than FEN1-IN-2 (IC₅₀ = 3 nM) and FEN1-IN-C20 (IC₅₀ = 3 nM), yet 2.5-fold more potent than FEN1-IN-4 (IC₅₀ = 30 nM for hFEN1-336Δ) . This rank-order potency confirms that FEN1-IN-5 retains robust low-nanomolar inhibitory activity suitable for mechanistic studies.
| Evidence Dimension | Biochemical inhibition of FEN1 |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM |
| Comparator Or Baseline | FEN1-IN-2 (IC₅₀ = 3 nM); FEN1-IN-C20 (IC₅₀ = 3 nM); FEN1-IN-4 (IC₅₀ = 30 nM) |
| Quantified Difference | 4-fold less potent than FEN1-IN-2/C20; 2.5-fold more potent than FEN1-IN-4 |
| Conditions | Biochemical enzyme inhibition assays; experimental details as reported in vendor documentation. |
Why This Matters
The 12 nM IC₅₀ establishes FEN1-IN-5 as a validated low-nanomolar probe, offering a distinct potency window for users seeking to avoid the extreme potency of picomolar-range inhibitors or the reduced activity of higher-nanomolar alternatives.
- [1] TargetMol. FEN1-IN-5 (T78192) Product Page. View Source
